Pevonedistat Hydrochloride

Vue d'ensemble

Description

- Il est actuellement étudié comme traitement potentiel du cancer, en particulier pour le lymphome à cellules du manteau (LCM) .

Chlorhydrate de Pevonedistat: . NAE joue un rôle crucial dans la voie de la NEDDylation, qui régule la dégradation des protéines et les processus cellulaires.

Méthodes De Préparation

Voies de synthèse: Le Pevonedistat peut être synthétisé selon différentes voies.

Conditions de réaction: Les conditions de réaction spécifiques peuvent varier, mais impliquent généralement des températures douces et des solvants appropriés.

Production industrielle: Les détails concernant les méthodes de production industrielle à grande échelle sont propriétaires, mais les laboratoires de recherche emploient souvent des voies de synthèse similaires.

Analyse Des Réactions Chimiques

Réactions: Le Pevonedistat peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes:

Principaux produits: Les produits spécifiques formés dépendent des conditions de réaction, mais les modifications de la partie thiosemicarbazide sont fréquentes.

Applications de la recherche scientifique

Chimie: Le rôle du Pevonedistat dans l'inhibition de NAE fournit des informations sur les voies de modification des protéines.

Biologie: Comprendre la NEDDylation est essentiel pour démêler les mécanismes de régulation cellulaire.

Médecine: Des essais cliniques en cours explorent son efficacité contre différents cancers .

Industrie: Son potentiel en tant qu'agent thérapeutique suscite l'intérêt pour le développement de médicaments.

Mécanisme d'action

- Le Pevonedistat inhibe NAE, empêchant l'activation de NEDD8. Cela perturbe le processus de NEDDylation, affectant la stabilité et la fonction des protéines.

- Les cibles moléculaires comprennent les ligases E3 culline-RING, qui jouent un rôle dans les voies de dégradation des protéines.

- Les voies touchées comprennent le système ubiquitine-protéasome.

Applications De Recherche Scientifique

Chemistry: Pevonedistat’s role in inhibiting NAE provides insights into protein modification pathways.

Biology: Understanding NEDDylation is crucial for unraveling cellular regulatory mechanisms.

Medicine: Ongoing clinical trials explore its efficacy against various cancers .

Industry: Its potential as a therapeutic agent drives interest in drug development.

Mécanisme D'action

- Pevonedistat inhibits NAE, preventing the activation of NEDD8. This disrupts the NEDDylation process, affecting protein stability and function.

- Molecular targets include cullin-RING E3 ligases, which play a role in protein degradation pathways.

- Pathways impacted include the ubiquitin-proteasome system.

Comparaison Avec Des Composés Similaires

Composés similaires: D'autres inhibiteurs de NAE, tels que MLN4924 (composé parent du Pevonedistat), présentent des mécanismes similaires.

Unicité: La sélectivité et les essais cliniques en cours du Pevonedistat le distinguent.

Activité Biologique

Pevonedistat hydrochloride, also known as MLN4924, is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. The following sections will detail the biological activity of pevonedistat, including its mechanisms of action, pharmacokinetics, and clinical studies.

Pevonedistat exerts its pharmacological effects primarily through the inhibition of neddylation, a post-translational modification process that regulates protein degradation via the ubiquitin-proteasome system. By inhibiting NAE, pevonedistat disrupts the neddylation of cullins, leading to the accumulation of cullin-RING ligase (CRL) substrates. This accumulation triggers multiple cell death pathways in cancer cells, making it a promising candidate for cancer therapy.

Key Mechanisms:

- Inhibition of Neddylation : Pevonedistat blocks the activation of CRLs, resulting in decreased degradation of key regulatory proteins.

- Induction of Cell Death : The accumulation of CRL substrates leads to apoptosis and other forms of cell death in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of pevonedistat has been extensively studied in clinical trials. It is administered via intravenous infusion and exhibits dose-linear pharmacokinetics. Notably, body surface area (BSA) is a critical determinant for dosing.

Pharmacokinetic Data:

- Administration : 1-hour intravenous infusion.

- Dosing Regimens : Ranges from 10 mg/m² to 278 mg/m² depending on the study.

- Maximum Tolerated Dose (MTD) : Identified as 20 mg/m² when combined with azacitidine .

Metabolism and Excretion

Pevonedistat undergoes significant metabolic transformation primarily via hepatic enzymes. The major metabolites include M1, M2, and M3, which are generated through oxidative pathways. Notably, renal clearance is minimal, accounting for approximately 4% of the administered dose .

| Metabolite | Formation Pathway | Percentage of Dose Excreted |

|---|---|---|

| M1 | Hydroxylation | 68% (combined with M2 and M3) |

| M2 | Oxidation | |

| M3 | Hydroxylation |

Clinical Studies

Pevonedistat has been evaluated in various clinical settings, particularly for acute myeloid leukemia (AML), multiple myeloma (MM), and other hematologic malignancies. The following highlights key findings from clinical trials:

- Single-Agent Efficacy : In a Phase 1b study involving patients with relapsed/refractory AML, pevonedistat demonstrated significant anti-leukemic activity .

- Combination Therapy : When combined with azacitidine, pevonedistat showed enhanced efficacy compared to monotherapy in patients unfit for standard induction therapy .

- Diverse Patient Populations : Studies have included diverse populations across Western and East Asian regions, confirming consistent pharmacokinetic profiles and therapeutic responses .

Case Studies

Several case studies illustrate the potential benefits of pevonedistat in treating resistant malignancies:

- Case Study in AML : A patient with relapsed AML achieved complete remission after receiving a combination therapy regimen involving pevonedistat and azacitidine.

- Colorectal Cancer Synergy : In vitro studies indicated that combining pevonedistat with EGFR inhibitors enhanced anti-proliferative effects on colorectal cancer cell lines .

Propriétés

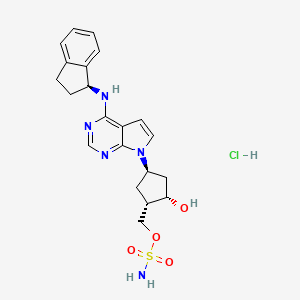

IUPAC Name |

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKDNNXKYODZJI-BVMPOVDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151270 | |

| Record name | MLN4924 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160295-21-5 | |

| Record name | Pevonedistat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN4924 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEVONEDISTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.